
Heptadecan-9-yl 4-(dimethylamino)-9-(8-(nonyloxy)-8-oxooctyl)-2-oxa-3,5,9-triazaheptadec-4-en-17-oate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptadecan-9-yl 4-(dimethylamino)-9-(8-(nonyloxy)-8-oxooctyl)-2-oxa-3,5,9-triazaheptadec-4-en-17-oate is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by its long aliphatic chains and multiple functional groups, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptadecan-9-yl 4-(dimethylamino)-9-(8-(nonyloxy)-8-oxooctyl)-2-oxa-3,5,9-triazaheptadec-4-en-17-oate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include esterification, amidation, and etherification reactions, often under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality and scalability of the compound. Industrial production also emphasizes the optimization of reaction conditions to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Heptadecan-9-yl 4-(dimethylamino)-9-(8-(nonyloxy)-8-oxooctyl)-2-oxa-3,5,9-triazaheptadec-4-en-17-oate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Heptadecan-9-yl 4-(dimethylamino)-9-(8-(nonyloxy)-8-oxooctyl)-2-oxa-3,5,9-triazaheptadec-4-en-17-oate has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis and material science.
Biology: Investigated for its potential role in cellular processes and as a component in biochemical assays.
Medicine: Explored for its therapeutic potential, particularly in drug delivery systems and as a bioactive compound.
Industry: Utilized in the formulation of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Heptadecan-9-yl 4-(dimethylamino)-9-(8-(nonyloxy)-8-oxooctyl)-2-oxa-3,5,9-triazaheptadec-4-en-17-oate involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to proteins, enzymes, or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Heptadecan-9-yl 4-(dimethylamino)-9-(8-(nonyloxy)-8-oxooctyl)-2-oxa-3,5,9-triazaheptadec-4-en-17-oate: A structurally similar compound with slight variations in the aliphatic chain length or functional groups.
Octadecan-9-yl 4-(dimethylamino)-9-(8-(nonyloxy)-8-oxooctyl)-2-oxa-3,5,9-triazaheptadec-4-en-17-oate: Differing by one carbon atom in the aliphatic chain.
Hexadecan-9-yl 4-(dimethylamino)-9-(8-(nonyloxy)-8-oxooctyl)-2-oxa-3,5,9-triazaheptadec-4-en-17-oate: Differing by one fewer carbon atom in the aliphatic chain.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and aliphatic chain length, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring precise molecular interactions and stability.
Properties
Molecular Formula |
C49H98N4O5 |
|---|---|
Molecular Weight |
823.3 g/mol |
IUPAC Name |
nonyl 8-[3-[[dimethylamino-(methoxyamino)methylidene]amino]propyl-(8-heptadecan-9-yloxy-8-oxooctyl)amino]octanoate |
InChI |
InChI=1S/C49H98N4O5/c1-7-10-13-16-19-28-35-45-57-47(54)39-31-24-20-26-33-42-53(44-36-41-50-49(51-56-6)52(4)5)43-34-27-21-25-32-40-48(55)58-46(37-29-22-17-14-11-8-2)38-30-23-18-15-12-9-3/h46H,7-45H2,1-6H3,(H,50,51) |
InChI Key |
JFRSGVDWZWZPSN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCCN=C(NOC)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


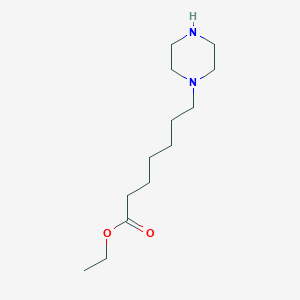
![4-hydroxy-5-methoxy-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide](/img/structure/B15282694.png)
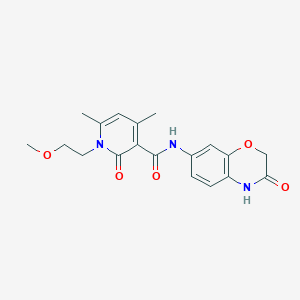
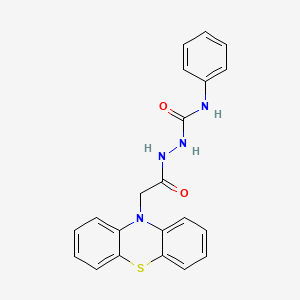
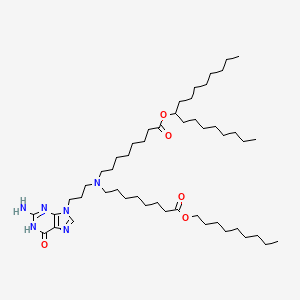
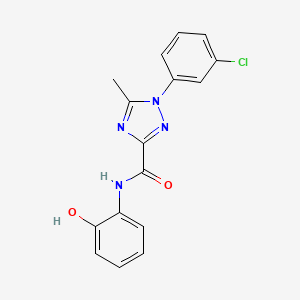
![1-(4-Chlorophenyl)-4-[(2-ethoxy-5-methylphenyl)sulfonyl]piperazine](/img/structure/B15282758.png)
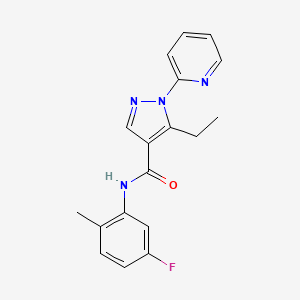
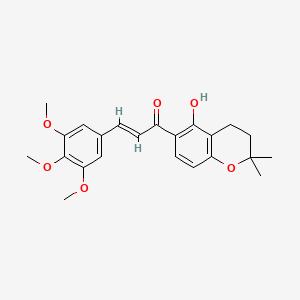
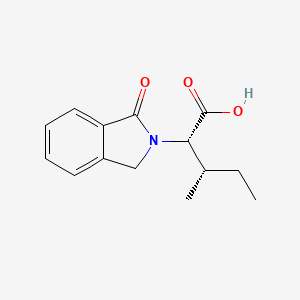
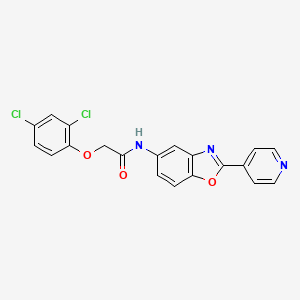
![3-[(1-Adamantylsulfanyl)methyl]-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282785.png)
![(8S,9S,13R)-8-hydroxy-9,13-dimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-7,16-dione](/img/structure/B15282786.png)
![3-{[2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)ethyl]sulfanyl}-9H-[1,2,4]triazolo[4,3-a]benzimidazole](/img/structure/B15282792.png)
